

Unveiling the Anti-Metastatic Potential of CCT365623: A Technical Guide

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Compound of Interest		
Compound Name:	CCT365623	
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This technical guide provides an in-depth analysis of the anti-metastatic properties of **CCT365623**, a potent and orally active inhibitor of lysyl oxidase (LOX). The data presented herein, compiled from preclinical studies, demonstrates the significant potential of **CCT365623** in impeding tumor progression and metastasis, particularly in breast cancer models. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metastatic disease research.

Core Findings at a Glance

CCT365623 exhibits a robust anti-metastatic effect by targeting lysyl oxidase, a key enzyme implicated in the tumor microenvironment and metastatic cascade. In vivo studies utilizing the MMTV-PyMT mouse model of spontaneous breast cancer have shown that oral administration of **CCT365623** significantly delays primary tumor development and curtails the metastatic burden in the lungs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of **CCT365623**.



Parameter	Value
Target	Lysyl Oxidase (LOX)
IC50 (LOX Inhibition)	0.89 μΜ

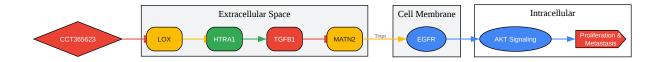
Table 1: In Vitro Efficacy of CCT365623

Treatment Group	Mean Tumor Volume at Day 105 (mm³) (± SD)	Mean Number of Lung Metastases (± Range)
Vehicle Control	~1400 (± ~200)	15 (± 5)
CCT365623 (70 mg/kg/day)	~700 (± ~150)	5 (± 3)

Table 2: In Vivo Efficacy of CCT365623 in MMTV-PyMT Mice

Mechanism of Action: Disrupting the LOX-EGFR Axis

CCT365623 exerts its anti-metastatic effects by inhibiting the enzymatic activity of LOX.[1] This inhibition disrupts a critical signaling pathway that promotes cancer cell proliferation and invasion. Specifically, LOX activity leads to the trapping of Epidermal Growth Factor Receptor (EGFR) on the cell surface through the upregulation of Matrilin-2 (MATN2). This sustained EGFR signaling promotes tumor growth. **CCT365623**, by inhibiting LOX, prevents this EGFR retention, thereby suppressing downstream signaling pathways, including AKT phosphorylation.



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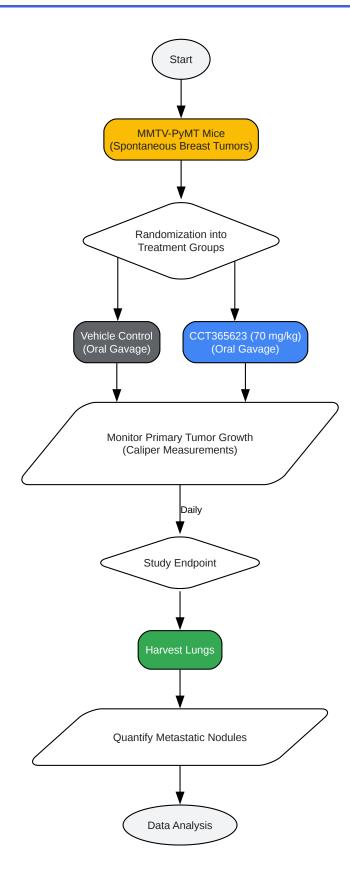
CCT365623 Mechanism of Action

Experimental Protocols In Vivo Spontaneous Metastasis Model

A study utilizing the MMTV-PyMT transgenic mouse model, which spontaneously develops mammary tumors that metastasize to the lungs, was conducted to evaluate the in vivo efficacy of **CCT365623**.

- Animal Model: Female MMTV-PyMT mice.
- Treatment: CCT365623 was administered daily via oral gavage at a dose of 70 mg/kg. The
 vehicle control group received the corresponding vehicle.
- Tumor Monitoring: Primary tumor growth was monitored by caliper measurements, and tumor volume was calculated using the formula: (length × width²) / 2.
- Metastasis Quantification: At the study endpoint, lungs were harvested, fixed, and sectioned.
 The number of metastatic nodules on the lung surface was counted under a dissecting microscope.





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In Vivo Experimental Workflow

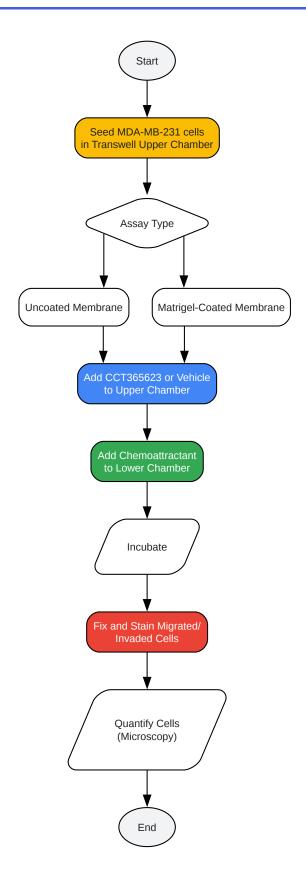


In Vitro Cell Migration and Invasion Assays

To assess the direct impact of **CCT365623** on cancer cell motility, in vitro migration and invasion assays are crucial. The following provides a general methodology.

- Cell Line: Human breast adenocarcinoma cell line MDA-MB-231.
- Migration Assay (Boyden Chamber):
 - Cells are seeded in the upper chamber of a Transwell insert with a porous membrane in serum-free media.
 - The lower chamber contains a chemoattractant (e.g., fetal bovine serum).
 - Cells are treated with varying concentrations of CCT365623 or vehicle control.
 - After incubation, non-migrated cells on the upper surface of the membrane are removed.
 - Migrated cells on the lower surface are fixed, stained, and quantified by counting under a microscope.
- Invasion Assay:
 - The protocol is similar to the migration assay, with the key difference being that the
 Transwell membrane is pre-coated with a basement membrane extract (e.g., Matrigel) to
 simulate the extracellular matrix.
 - The ability of cells to invade through this matrix is quantified.





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In Vitro Assay Workflow



Conclusion

CCT365623 demonstrates significant promise as an anti-metastatic agent. Its targeted inhibition of lysyl oxidase effectively disrupts a key signaling pathway involved in tumor growth and cell motility. The preclinical data presented in this guide strongly support the further investigation and development of **CCT365623** as a novel therapeutic strategy for treating metastatic cancers.

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References

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- 2. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface -PubMed [pubmed.ncbi.nlm.nih.gov]
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